This compound can be sourced from various chemical suppliers and databases, such as PubChem and Santa Cruz Biotechnology, where it is listed for research applications in proteomics . Its classification as a piperazine derivative places it within a broader category of nitrogen-containing heterocycles that are widely studied for their pharmacological properties.
The synthesis of 1-(pyridin-2-ylcarbonyl)piperazine dihydrochloride typically involves the following steps:
For example, one method includes the reaction of piperazine with pyridine-2-carboxylic acid chloride in an appropriate solvent, followed by treatment with hydrochloric acid to form the dihydrochloride salt .
The molecular structure of 1-(pyridin-2-ylcarbonyl)piperazine dihydrochloride can be described as follows:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H15Cl2N3O/c11-10(12)9-5-7-13-8(6-9)4-3-1-2-14/h5-6H,1-4H2;2*1H
, providing a detailed representation of its molecular connectivity .
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride can participate in various chemical reactions:
These reactions highlight its versatility in synthetic organic chemistry .
The mechanism of action for 1-(pyridin-2-ylcarbonyl)piperazine dihydrochloride is primarily linked to its interactions with neurotransmitter receptors:
Studies suggest that such compounds can influence synaptic transmission and are being explored for therapeutic applications in treating mood disorders .
1-(Pyridin-2-ylcarbonyl)piperazine dihydrochloride has several scientific applications:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3